1-Ethyl-decahydroquinoline-8-sulfonyl chloride
Description
Properties
Molecular Formula |
C11H20ClNO2S |
|---|---|
Molecular Weight |
265.80 g/mol |
IUPAC Name |
1-ethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C11H20ClNO2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h9-11H,2-8H2,1H3 |
InChI Key |
KNAIZESWFAAIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2C1C(CCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. While direct, experimentally verified solubility data for this specific compound is not widely available in the public domain, this document establishes a predictive and methodological foundation for researchers, scientists, and drug development professionals. By analyzing the compound's structural features—a saturated heterocyclic amine and a reactive sulfonyl chloride group—we predict its solubility behavior based on the fundamental principle of "like dissolves like."[1][2] This guide details the critical interplay between solvent properties such as polarity, proticity, and hydrogen bonding capability and the solute's structural motifs. Furthermore, it provides a robust, step-by-step experimental protocol for the systematic determination of solubility, ensuring data integrity and reproducibility. The insights herein are designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this and structurally related compounds.
Introduction and Structural Analysis
1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a complex organic molecule characterized by two key structural features that dictate its physicochemical properties, including solubility:
-
The 1-Ethyl-decahydroquinoline Core: This is a saturated, bicyclic aliphatic amine. The decahydroquinoline ring system is non-aromatic and conformationally flexible. The presence of the tertiary amine nitrogen atom introduces a degree of polarity and a site for hydrogen bond acceptance. The ethyl group adds nonpolar, aliphatic character.
-
The 8-Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive and strongly electrophilic functional group.[3] The sulfur atom is in a high oxidation state, bonded to two electron-withdrawing oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.[3] This group is polar but does not act as a hydrogen bond donor.
The solubility of this molecule is therefore a balance between the largely aliphatic, moderately polar amine core and the highly polar, reactive sulfonyl chloride moiety. A critical consideration is the reactivity of the sulfonyl chloride group, which can readily react with nucleophilic solvents, particularly protic solvents like alcohols and water, to form sulfonic acids or esters.[4] This reactivity must be distinguished from simple dissolution.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[1][2]
-
Solvent Polarity: Polarity is a measure of the separation of electric charge in a molecule.[2] It is often quantified by the dielectric constant.[2] Polar solvents can be further classified as protic (containing acidic protons, e.g., O-H or N-H bonds) or aprotic (lacking acidic protons).
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. The decahydroquinoline nitrogen can act as a hydrogen bond acceptor.
-
Reactivity: For sulfonyl chlorides, the chemical reactivity with the solvent is a crucial factor.[4] In protic solvents, a solvolysis reaction can occur, where the solvent molecule acts as a nucleophile, displacing the chloride.[4][5] This is a chemical transformation, not just dissolution.
Based on these principles, we can predict the solubility behavior of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. The aliphatic core suggests solubility in nonpolar to moderately polar solvents, while the polar sulfonyl chloride and amine groups suggest solubility in more polar environments. The key is finding a solvent that can effectively solvate the entire molecule without reacting with the sulfonyl chloride group.
Predicted Solubility Profile and Solvent Selection Rationale
The following table summarizes the predicted solubility and reactivity of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride in a range of common organic solvents, categorized by their properties. This serves as a starting point for experimental verification.
| Solvent | Type | Relative Polarity | Predicted Solubility | Rationale & Reactivity Concerns |
| Hexane | Nonpolar, Aprotic | 0.009[6] | Low | The solvent's nonpolar nature is insufficient to overcome the solute-solute interactions of the polar sulfonyl chloride and amine groups. |
| Toluene | Nonpolar, Aprotic | 0.099[6] | Low to Medium | Aromatic stacking may offer some interaction with the quinoline ring, but polarity is likely too low for significant dissolution. |
| Diethyl Ether | Weakly Polar, Aprotic | 0.117[6] | Medium | Offers a balance of nonpolar (ethyl groups) and polar (ether oxygen) character that may effectively solvate the molecule. Low reactivity. |
| Dichloromethane (DCM) | Polar, Aprotic | 0.309[6] | High | A common solvent for reactions involving sulfonyl chlorides.[7] Its polarity is suitable for dissolving both polar and nonpolar parts of the molecule without being nucleophilic. |
| Tetrahydrofuran (THF) | Polar, Aprotic | 0.207[6] | High | A good general-purpose solvent. Its cyclic ether structure provides good solvating power for a range of polarities. Low reactivity. |
| Ethyl Acetate | Polar, Aprotic | 0.228[6] | Medium to High | A moderately polar solvent that should be effective. The ester group is a weak nucleophile, so reactivity is low under neutral conditions. |
| Acetonitrile (ACN) | Polar, Aprotic | 0.460[6] | High | A highly polar aprotic solvent. Often used for sulfonyl hydrazide to sulfonyl chloride conversions.[8] Should be an excellent solvent with low reactivity. |
| Dimethylformamide (DMF) | Polar, Aprotic | 0.386[6] | High | A highly polar solvent capable of dissolving many organic compounds. Should be an excellent solvent. Low reactivity. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 0.444[6] | High | A very strong, highly polar solvent. Excellent solvating power. Low reactivity under anhydrous conditions. |
| Methanol / Ethanol | Polar, Protic | 0.762 / 0.654[6] | Reactive | Highly likely to undergo solvolysis.[5][9] The alcohol acts as a nucleophile, reacting with the sulfonyl chloride to form a sulfonate ester.[4] |
| Water | Polar, Protic | 1.000[6] | Reactive / Low | The compound is expected to have low water solubility due to its large aliphatic structure.[10] Additionally, the sulfonyl chloride will readily hydrolyze to the corresponding sulfonic acid.[4] |
Recommendation: For simple dissolution for analysis (e.g., NMR, chromatography) or as a reaction medium, polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are the most promising candidates.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility method, often referred to as the "excess solid" or "shake-flask" method, is a reliable technique.[11][12]
Materials and Equipment
-
1-Ethyl-decahydroquinoline-8-sulfonyl chloride (solute)
-
Selected organic solvents (analytical grade, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Thermostatted shaker or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid 1-Ethyl-decahydroquinoline-8-sulfonyl chloride to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) without disturbing the solid. Accurately dilute this aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)
Experimental Workflow Diagram
Caption: Workflow for the equilibrium solubility determination method.
Data Interpretation and Applications
Understanding the solubility of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is critical for several applications in a research and development setting:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants but does not participate in side reactions is fundamental for achieving high yields and purity in synthesis.[7]
-
Purification: Solubility data guides the choice of solvent systems for crystallization, a key technique for purifying solid compounds. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.
-
Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a primary determinant of a compound's potential delivery methods and bioavailability.
-
Analytical Chemistry: Proper solvent selection is necessary to prepare stock solutions and standards for various analytical techniques, including chromatography and spectroscopy.
The relationship between the compound's structure and its solubility can be visualized as follows:
Caption: Factors influencing the solubility of the target compound.
Conclusion
While specific solubility values for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride require experimental determination, a robust predictive framework can be established through analysis of its constituent functional groups. The compound is predicted to be most soluble in polar aprotic solvents such as dichloromethane, acetonitrile, and THF, which can effectively solvate its distinct structural domains. Conversely, protic solvents like alcohols and water are expected to react with the sulfonyl chloride moiety, leading to solvolysis rather than simple dissolution. The detailed experimental protocol provided in this guide offers a reliable method for researchers to generate the precise, quantitative data needed to advance their work in synthesis, purification, and formulation.
References
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds.
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- The Experimental Determination of Solubilities - ResearchGate.
- King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1229.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
- Solubility. (2025, October 22).
- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008, May 19).
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.
- Solvents and Polarity - University of Rochester.
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. (2023, December 6).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH.
- Sulfonyl halide - Wikipedia.
- 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem.
- Chemical Properties of 8-Quinolinesulfonyl chloride (CAS 18704-37-5) - Cheméo.
- 8-Quinolinesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
- 8-Quinolinesulfonyl chloride 18704-37-5 wiki - Guidechem.
- 8-Quinolinesulfonyl chloride 98 18704-37-5 - Sigma-Aldrich.
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- 6. Reagents & Solvents [chem.rochester.edu]
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Methodological & Application
Application Note: Protocol for Sulfonamide Synthesis using 1-Ethyl-decahydroquinoline-8-sulfonyl chloride
Introduction & Scope
The transition from flat, aromatic scaffolds to three-dimensional (3D),
This guide details the protocol for utilizing 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1-Et-DHQ-8-SO₂Cl) . Unlike robust aromatic sulfonyl chlorides, this reagent presents specific challenges:
-
Steric Hindrance: The 1-ethyl substituent and the 8-sulfonyl group occupy a peri-like relationship, creating significant steric crowding.
-
Aliphatic Instability: As an aliphatic sulfonyl chloride, it is more prone to hydrolysis and less electrophilic than electron-deficient aryl sulfonyl chlorides.
-
Stereochemical Complexity: The reagent may exist as a mixture of cis- and trans-fused isomers, necessitating careful analytical monitoring.
Chemical Background & Mechanism[1][2][3][4]
The Reagent
-
Name: 1-Ethyl-decahydroquinoline-8-sulfonyl chloride
-
Molecular Weight: ~265.8 g/mol
-
Physical State: Typically a viscous oil or low-melting solid; highly sensitive to moisture.
-
Reactivity Profile: Moderate electrophile. Requires activation (nucleophilic catalysis) for reaction with sterically hindered or electron-poor amines.
Reaction Mechanism
The reaction follows a nucleophilic substitution pathway (S
-
Base Role: Neutralizes the HCl byproduct.[1]
-
Catalyst Role (DMAP): Forms a highly reactive
-sulfonylpyridinium intermediate, overcoming the steric barrier of the DHQ ring.
Materials & Equipment
Reagents
| Reagent | Equiv. | Role | Grade |
| Amine Substrate ( | 1.0 | Nucleophile | >98% Purity |
| 1-Et-DHQ-8-SO₂Cl | 1.2 – 1.5 | Electrophile | Store under Ar/N₂ |
| Dichloromethane (DCM) | Solvent | 0.1 – 0.2 M | Anhydrous (Sure/Seal™) |
| DIPEA (Hünig's Base) | 2.0 – 3.0 | Proton Scavenger | Anhydrous |
| DMAP | 0.1 – 0.2 | Nucleophilic Catalyst | Crystalline solid |
Equipment
-
Oven-dried round-bottom flask (RBF) or reaction vial with septum.
-
Inert gas balloon (Argon or Nitrogen).
-
Ice/Water bath (
C). -
LCMS or TLC (SiO₂, 5% MeOH/DCM) for monitoring.
Experimental Protocols
Protocol A: Standard Coupling (Recommended)
Best for primary amines, unhindered secondary amines, and anilines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL RBF and cool under a stream of Argon.
-
Solvation: Add the Amine Substrate (1.0 mmol, 1.0 equiv) and DCM (5 mL).
-
Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv) via syringe.
-
Catalyst: Add DMAP (0.1 mmol, 10 mol%). Stir until dissolved.
-
Reagent Addition (Critical):
-
Dissolve 1-Et-DHQ-8-SO₂Cl (1.2 mmol, 1.2 equiv) in a separate vial with minimal anhydrous DCM (1-2 mL).
-
Cool the amine mixture to 0°C .
-
Add the sulfonyl chloride solution dropwise over 5–10 minutes. Note: Rapid addition can cause local exotherms leading to hydrolysis if trace moisture is present.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.
-
Monitoring: Check LCMS.
-
Target Mass:
. -
Byproduct: Hydrolyzed sulfonic acid (
).
-
-
Quench: Add saturated aqueous NH₄Cl (5 mL).
Protocol B: For Difficult Substrates (Low Nucleophilicity)
Best for electron-deficient anilines or sterically hindered secondary amines where Protocol A fails.
Step-by-Step Methodology:
-
Deprotonation: In a dried flask under Argon, dissolve the Amine (1.0 equiv) in anhydrous THF (0.2 M).
-
Metallation: Cool to -78°C (dry ice/acetone). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 mins.
-
Rationale: Converts the amine to a lithium amide (highly reactive nucleophile).
-
-
Electrophile Addition: Add a solution of 1-Et-DHQ-8-SO₂Cl (1.2 equiv) in THF dropwise at -78°C.
-
Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat to reflux, as aliphatic sulfonyl chlorides can undergo desulfonylation at high temperatures with strong bases.
-
Quench: Quench with acetic acid (1.5 equiv) in THF at 0°C, then add water.
Workup & Purification Workflow
Due to the basic nitrogen within the decahydroquinoline ring, the product is amphoteric. Standard acidic washes (1N HCl) may extract your product into the aqueous layer.
Purification Strategy
-
Phase Separation: Dilute quenched reaction with DCM. Wash with saturated NaHCO₃ (removes sulfonic acid byproduct).
-
Brine Wash: Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: 0
10% MeOH in DCM (with 1% NH₄OH additive if streaking occurs). -
Note: The basic nitrogen on the DHQ ring interacts with silica. Pre-washing the column with 1% Triethylamine/Hexanes is recommended.
-
Visualization: Reaction Workflow
Figure 1: Logical workflow for the synthesis and purification of 1-Et-DHQ-8-sulfonamides.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance at pos-8 blocks attack. | Increase DMAP to 0.5 equiv or switch to Protocol B (LiHMDS). |
| Hydrolysis (Sulfonic Acid) | Wet solvent or old reagent. | Use freshly distilled DCM; ensure reagent is a white/off-white solid (yellow oil often indicates hydrolysis). |
| Product in Aqueous Layer | Product protonation during workup. | Avoid HCl washes. The N-ethyl group is basic ( |
| Complex NMR Signals | Diastereomers. | The reagent may be a mix of cis/trans isomers. Perform slow prep-HPLC or crystallization to separate diastereomers. |
References
-
General Sulfonamide Synthesis
-
Woolven, H., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.[2]
-
-
Decahydroquinoline Scaffold Properties
-
Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids. Molecules, 26(24), 7529.[3] (Demonstrates handling of the DHQ scaffold and stereochemical considerations).
-
-
Activation of Hindered Sulfonyl Chlorides
-
Aliphatic Sulfonyl Chloride Stability
-
King, J. F., et al. (1991). Hydrolysis of Aliphatic Sulfonyl Chlorides. Canadian Journal of Chemistry. (Mechanistic insight into hydrolysis vs. sulfene formation).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Application of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive guide to the applications and experimental protocols involving 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, a versatile building block for the synthesis of novel therapeutic agents. While direct literature on this specific N-ethyl-decahydro derivative is emerging, this guide extrapolates from the well-established chemistry of the parent quinoline-8-sulfonyl chloride scaffold to provide a robust framework for its utilization in medicinal chemistry programs. We will delve into the synthetic rationale, detailed experimental procedures, and the potential therapeutic landscapes for derivatives of this compound.
The Quinoline-Sulfonamide Scaffold: A Privileged Motif in Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to neuroprotective.[1] When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide scaffold gains access to a unique chemical space, benefiting from the sulfonamide's ability to act as a stable, hydrogen-bond-donating and -accepting moiety.[2][3] This combination has proven effective in targeting a multitude of biological macromolecules.
The introduction of a 1-ethyl-decahydro modification to the quinoline core, as in 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, significantly alters the molecule's stereochemistry and physicochemical properties. The fully saturated decahydroquinoline ring system introduces a three-dimensional architecture, departing from the planar aromatic nature of quinoline. This increased sp3 character can lead to improved metabolic stability and enhanced binding affinity through better shape complementarity with protein targets. The N-ethyl group further contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including cell permeability and distribution.
Synthetic Utility and Key Reactions
1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a reactive intermediate primarily employed in the synthesis of sulfonamides through its reaction with primary or secondary amines.[4] This reaction is typically straightforward and high-yielding, making it an ideal tool for the rapid generation of compound libraries for high-throughput screening.
General Workflow for Sulfonamide Synthesis
The synthesis of sulfonamide derivatives from 1-Ethyl-decahydroquinoline-8-sulfonyl chloride follows a well-established and robust protocol. The workflow is designed to be versatile, allowing for the incorporation of a diverse range of amine-containing building blocks.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Detailed Experimental Protocols
Protocol 3.1: General Procedure for the Synthesis of 1-Ethyl-decahydroquinoline-8-sulfonamides
This protocol outlines a general method for the synthesis of sulfonamide derivatives from 1-Ethyl-decahydroquinoline-8-sulfonyl chloride and a diverse range of primary or secondary amines.
Materials:
-
1-Ethyl-decahydroquinoline-8-sulfonyl chloride
-
Substituted primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine or Pyridine (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1 equivalent) in anhydrous DCM or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the desired primary or secondary amine (1.0 - 1.2 equivalents) followed by the dropwise addition of triethylamine or pyridine (1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM or chloroform and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 1-Ethyl-decahydroquinoline-8-sulfonamide derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and ensure high yields of the desired sulfonamide.
-
Base: A base such as triethylamine or pyridine is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The removal of HCl drives the reaction to completion.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, the base, and the hydrochloride salt formed during the reaction, leading to a cleaner crude product for purification.
Therapeutic Applications and Biological Data of Related Compounds
While specific biological data for 1-Ethyl-decahydroquinoline-8-sulfonamide derivatives are not yet widely published, the broader class of quinoline-sulfonamides has demonstrated significant potential across various therapeutic areas.[5][6]
Anticancer Activity
Quinoline-sulfonamide derivatives have been investigated as inhibitors of various cancer-related targets. For instance, certain derivatives have shown inhibitory activity against pyruvate kinase M2 (PKM2), an enzyme implicated in cancer cell metabolism.[7]
| Compound Class | Target | Key Findings | Reference |
| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | Reduced intracellular pyruvate levels and exhibited cytotoxicity against various cancer cell lines.[7] | [7] |
| Chloroquinoline-sulfonamides | PI3K Enzyme | Showed significant anticancer activity against lung, HeLa, colorectal, and breast cancer cell lines.[6] | [6] |
| 8-Hydroxyquinoline-5-sulfonamides | Not specified | Demonstrated high activity against amelanotic melanoma, breast adenocarcinoma, and lung adenocarcinoma cell lines.[8] | [8] |
Antibacterial and Antifungal Activity
The sulfonamide moiety is historically significant for its antibacterial properties, and this activity is often retained in more complex molecules.[3][9]
| Compound Class | Activity | Key Findings | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | Antibacterial | Active against Staphylococcus aureus and multidrug-resistant clinical isolates.[8] | [8] |
| 8-Hydroxy-7-iodoquinoline-5-sulfonamides | Antibacterial & Antifungal | Showed moderate to good activity against pathogenic bacterial and fungal strains.[10] | [10] |
Neurotherapeutic Potential
Recent studies have explored quinoline-sulfonamides as multi-targeting agents for neurodegenerative diseases like Alzheimer's.[5]
| Compound Class | Target | Key Findings | Reference |
| Quinoline-8-sulfonamides | Monoamine Oxidases (MAOs) & Cholinesterases (ChEs) | Acted as dual inhibitors, showing promise for cognitive decline treatment.[5] | [5] |
Logical Relationships in Drug Design
The development of therapeutic agents from 1-Ethyl-decahydroquinoline-8-sulfonyl chloride involves a logical progression from the initial building block to a biologically active lead compound.
Caption: Logical workflow for drug discovery using the target scaffold.
Conclusion
1-Ethyl-decahydroquinoline-8-sulfonyl chloride represents a promising and versatile starting material for the synthesis of novel sulfonamide derivatives with potential applications in a wide range of therapeutic areas. The protocols and data presented in this guide, derived from the well-established chemistry of related quinoline-sulfonyl chlorides, provide a solid foundation for researchers to explore the medicinal chemistry of this exciting new scaffold. The unique structural features imparted by the N-ethyl-decahydroquinoline moiety are anticipated to offer new avenues for the development of next-generation therapeutics with improved efficacy and pharmacokinetic properties.
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. No source provided. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. No source provided. [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. No source provided. [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
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Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
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Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Research Square. [Link]
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Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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1-Ethyl-decahydroquinoline-8-sulfonyl Chloride: A Novel Reagent for Amine and Hydroxyl Protection
Introduction
In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. Sulfonamides are a cornerstone of amine protection, prized for their exceptional stability across a wide array of reaction conditions.[1] However, this same stability can render their removal synthetically challenging, often requiring harsh conditions that are incompatible with sensitive substrates.[2][3]
This guide introduces 1-Ethyl-decahydroquinoline-8-sulfonyl chloride , a novel reagent conceived for the protection of primary and secondary amines, and potentially alcohols. While not a commercially available reagent, its rational design is based on the robust and well-established chemistry of sulfonyl chlorides and sulfonamides. The decahydroquinoline core, a saturated heterocyclic motif found in numerous natural products[4][5], offers a unique combination of steric bulk and lipophilicity, which can impart advantageous solubility and crystallinity properties to protected intermediates. The N-ethyl substituent further modulates these properties and may influence the conformational behavior of the protecting group.[6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a putative synthetic scheme for the reagent itself, detailed protocols for its application in protection chemistry, and a thorough discussion of the anticipated stability and deprotection strategies for the resulting sulfonamides and sulfonate esters.
Synthesis of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride
The synthesis of the title reagent can be envisioned as a three-step sequence starting from quinoline, as outlined below. This proposed route is based on established methodologies for the synthesis of decahydroquinolines[4], N-alkylation of cyclic amines[7], and the direct chlorosulfonation of quinoline derivatives.[8][9]
Caption: Proposed synthetic workflow for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride.
Step 1: Synthesis of Decahydroquinoline
Decahydroquinoline can be synthesized via the catalytic hydrogenation of quinoline. Various catalysts and conditions have been reported for this transformation.[4]
-
Protocol: To a solution of quinoline (1.0 eq) in a suitable solvent such as ethyl acetate or methanol, add a catalytic amount of Palladium on carbon (10% Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere (typically 1 atm or higher) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield decahydroquinoline.[4]
Step 2: N-Alkylation to 1-Ethyl-decahydroquinoline
The secondary amine of decahydroquinoline can be readily alkylated to introduce the ethyl group.
-
Protocol: To a solution of decahydroquinoline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq) and ethyl iodide (1.2 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Ethyl-decahydroquinoline, which can be purified by distillation or column chromatography.
Step 3: Chlorosulfonation to 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride
The final step is the direct chlorosulfonation of the N-ethylated decahydroquinoline. This reaction is analogous to the synthesis of quinoline-8-sulfonyl chloride.[8]
-
Protocol: In a flask equipped with a dropping funnel and a gas outlet to vent HCl, cool chlorosulfonic acid (excess, e.g., 5 eq) in an ice bath. Slowly add 1-Ethyl-decahydroquinoline (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining a low temperature. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to ensure complete reaction. The reaction mixture is then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. Recrystallization from a suitable solvent may be necessary for purification.
Application in Protecting Group Chemistry
Protection of Primary and Secondary Amines
The primary application of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is the protection of primary and secondary amines to form stable sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[10]
Caption: General workflow for the protection of amines.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protection of Alcohols
While less common, sulfonyl chlorides can also be used to protect alcohols, forming sulfonate esters.[10][11] These esters are generally more reactive than sulfonamides and can serve as good leaving groups in subsequent reactions.[12]
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1.2 eq) to the stirred solution. If using DCM as the solvent, add triethylamine (1.5 eq) or pyridine (acting as both base and solvent).
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Workup and Purification: Follow a similar workup and purification procedure as described for amine protection.
| Substrate | Protecting Group | Typical Conditions | Yield Range |
| Primary Amines | Sulfonamide | Pyridine, DCM, 0°C to RT | 85-95% |
| Secondary Amines | Sulfonamide | Triethylamine, THF, 0°C to RT | 80-90% |
| Alcohols | Sulfonate Ester | Pyridine, 0°C to RT | 75-90% |
| Note: Yields are estimated based on general sulfonylation reactions and may vary depending on the specific substrate. |
Stability of the Protected Group
Sulfonamides are known for their high stability towards a wide range of chemical conditions, a property that is expected to be conferred by the 1-Ethyl-decahydroquinoline-8-sulfonyl group.[13]
-
Acidic Conditions: Generally stable to strong acids, although extremely harsh conditions (e.g., concentrated H₂SO₄ at high temperatures) can lead to cleavage.[3]
-
Basic Conditions: Highly stable to basic conditions, including strong bases like alkoxides and hydroxides.
-
Oxidative and Reductive Conditions: Typically stable to many common oxidizing and reducing agents. However, reductive cleavage is a key deprotection strategy (see below).
Sulfonate esters are less stable than sulfonamides and can be susceptible to nucleophilic attack.[14] Their stability is generally lower under both acidic and basic conditions compared to sulfonamides.
Deprotection Strategies
The removal of the sulfonyl protecting group is a critical step. Due to their stability, several methods have been developed for the cleavage of sulfonamides. The choice of method depends on the overall functionality of the molecule.
Caption: Overview of potential deprotection strategies for sulfonamides.
Reductive Cleavage
This is one of the most common methods for cleaving robust sulfonamides.
-
Sodium in Liquid Ammonia (Birch Reduction Conditions): A classic and effective method, though the conditions are harsh.[15]
-
Samarium(II) Iodide (SmI₂): A milder reductive method that can be used for the deprotection of arenesulfonamides.[16]
-
Magnesium in Methanol: A useful one-electron reductive condition for deprotection.[10]
Acidic Hydrolysis
While sulfonamides are generally acid-stable, certain strong acid systems can effect their removal.
-
HBr in Acetic Acid with Phenol: A common, albeit harsh, method for cleaving tosylamides.[3]
-
Trifluoromethanesulfonic Acid (TfOH): Can be used for the chemoselective hydrolysis of N-arylsulfonamides under relatively mild conditions.[2][17]
Photolytic Cleavage
The sulfonamide bond can be susceptible to photolytic cleavage upon irradiation with UV light, offering a mild and orthogonal deprotection strategy.[18]
Deprotection of Sulfonate Esters
Sulfonate esters are more readily cleaved than sulfonamides.
-
Basic Hydrolysis: Saponification with aqueous base (e.g., NaOH or KOH) is a standard method.
-
Nucleophilic Displacement: The sulfonate group is an excellent leaving group and can be displaced by various nucleophiles.
-
Reductive Cleavage: Similar to sulfonamides, reducing agents can be employed for their removal.
Conclusion
1-Ethyl-decahydroquinoline-8-sulfonyl chloride represents a potentially valuable, albeit currently non-standard, reagent for the protection of amines and alcohols. Its synthesis from readily available starting materials appears feasible based on established chemical transformations. The resulting sulfonamides are expected to exhibit high stability, a hallmark of this class of protecting groups, while the bulky and lipophilic decahydroquinoline moiety may confer beneficial physical properties to synthetic intermediates. A range of deprotection strategies, primarily based on reductive or strong acid-mediated cleavage, are available for the removal of this protecting group. Further research into the synthesis and application of this reagent is warranted to fully elucidate its scope and utility in modern organic synthesis.
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Bera, S., & Finlay, G. J. (2020). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. PubMed. [Link]
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Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7575. [Link]
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Schmalz, H.-G., et al. (2021). Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. The Journal of Organic Chemistry, 86(16), 11467–11476. [Link]
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Orentas, E., & Javorskis, T. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
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Richmond, M. L. (2007). Synthesis of decahydroquinoline containing natural products. ProQuest. [Link]
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Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
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Koprivnik, S., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 2215-2224. [Link]
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Lokey Lab. (2017). Protecting Groups. Wikidot. [Link]
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Lidoy, L. F., & Livingstone, S. E. (1964). A direct synthesis of quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-mercaptoquinoline. ConnectSci. [Link]
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Takashima, K., et al. (2015). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate. [Link]
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Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
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Schwyzer, R., & Lergier, W. (1965). Photolytic cleavage of sulfonamide bonds. PubMed. [Link]
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Okada, T., et al. (2015). Stereodivergent Synthesis of Decahydroquinoline-Type Poison Frog Alkaloids -Part 1-. Conference Paper. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
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Regan, C., & Scully, P. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]
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Booth, H., & Griffiths, D. V. (1973). Effect of N-alkylation on the position of conformational equilibrium in cis-decahydroquinoline. Journal of the Chemical Society, Chemical Communications, (18), 666-667. [Link]
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Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. OSTI.GOV. [Link]
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Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Carroll, E. L., et al. (2020). Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs. Carroll Collected. [Link]
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Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]
- Song, Y. (2020). Preparation method of 3-methylquinoline-8-sulfonyl chloride.
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Booth, H., & Griffiths, D. V. (1973). Effect of N-alkylation on the position of conformational equilibrium in cis-decahydroquinoline. Journal of the Chemical Society, Chemical Communications. [Link]
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Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
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Lidoy, L. F., & Livingstone, S. E. (1964). A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry. [Link]
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Clayden, J., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]
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Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
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Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry. [Link]
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Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson. [Link]
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Wheeler, J. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. [Link]
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Natural Micron Pharm Tech. (n.d.). trans-Decahydroquinoline. Natural Micron Pharm Tech. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
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Zubkov, V. O., et al. (2015). Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid. Drug Research and Development. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. ResearchGate. [Link]
-
Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. [Link]
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Joussef, A. C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2946. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride Reaction Products
Welcome to the technical support center for the purification of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride and its subsequent reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Introduction: The Challenge of Purifying Sulfonyl Chlorides
1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a reactive intermediate crucial for the synthesis of a variety of sulfonamide derivatives, which are of significant interest in medicinal chemistry. The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, presents unique purification challenges.[1] The primary obstacle is its susceptibility to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, complicating isolation and reducing yields.[2][3] This guide will equip you with the knowledge to anticipate and effectively address these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of your reaction mixture containing 1-Ethyl-decahydroquinoline-8-sulfonyl chloride or its downstream products.
Issue 1: Incomplete Removal of Unreacted 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride
Question: I've performed a standard aqueous workup, but I'm still observing the starting sulfonyl chloride in my crude product by TLC and NMR. What's going wrong?
Answer: This is a frequent issue, often stemming from the stability of the sulfonyl chloride under neutral or mildly basic conditions, especially if it is sterically hindered.[4] Relying solely on a water or brine wash is often insufficient to hydrolyze all the unreacted starting material.
Root Cause Analysis and Step-by-Step Solutions:
-
Insufficient Hydrolysis Rate: The rate of hydrolysis for some sulfonyl chlorides can be slow, particularly with the bulky decahydroquinoline scaffold.
-
Solution 1: Active Quenching. Before your main aqueous wash, add a nucleophilic quenching agent to the reaction mixture (cooled in an ice bath). This will convert the unreacted sulfonyl chloride into a more easily separable derivative.[4]
-
For conversion to a sulfonate ester: Add a small amount of methanol and stir for 30 minutes. The resulting methyl sulfonate is often more readily removed by chromatography.
-
For conversion to a sulfonamide: Add a dilute aqueous ammonia solution or a few drops of an amine like triethylamine.[4] The resulting sulfonamide will have different solubility and chromatographic properties than your desired product.
-
-
Solution 2: Enhanced Hydrolysis Conditions. If you prefer to hydrolyze the sulfonyl chloride, increase the efficiency of the process.
-
Use a saturated solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes.[5] This not only facilitates hydrolysis to the more water-soluble sulfonic acid but also neutralizes any acidic byproducts.[6]
-
Ensure vigorous stirring to maximize the interfacial contact between the organic and aqueous phases.[4]
-
-
-
Phase Separation Issues: Poor mixing between the organic and aqueous layers can leave unreacted sulfonyl chloride in the organic phase.
Issue 2: Low Yield of the Desired Product After Aqueous Workup
Question: My reaction appears to go to completion, but my isolated yield is significantly lower than expected after performing an aqueous workup. Where is my product going?
Answer: Significant product loss during aqueous workup is often due to the hydrolysis of the desired product if it is also a sulfonyl chloride, or due to physical issues like emulsion formation.[2]
Root Cause Analysis and Step-by-Step Solutions:
-
Product Hydrolysis: If your target molecule is a sulfonyl chloride, it is also susceptible to hydrolysis.
-
Solution 1: Minimize Contact Time and Temperature. Perform the aqueous workup quickly and at low temperatures (0-5 °C) using an ice bath.[2] The low solubility of many organic compounds in cold water can offer some protection against hydrolysis.[7]
-
Solution 2: Non-Aqueous Workup. If your product is highly water-sensitive, consider alternative purification methods that avoid water altogether.
-
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product and leading to significant loss during separation.
-
Solution: To break an emulsion, add a saturated solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous phase helps to force the separation of the layers.
-
-
Insufficient Extraction: Your product may have some solubility in the aqueous phase, leading to loss with each wash.
-
Solution: Perform multiple extractions with your organic solvent to ensure complete recovery of the product from the aqueous layer.[2]
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Question: My crude product is an oil, and it streaks badly on the TLC plate, making column chromatography difficult. How can I improve the separation?
Answer: Streaking on TLC is often indicative of acidic or highly polar impurities, such as the sulfonic acid byproduct. It can also be caused by residual chlorinated solvents.[8]
Root Cause Analysis and Step-by-Step Solutions:
-
Presence of Sulfonic Acid: The sulfonic acid byproduct of hydrolysis is highly polar and can interact strongly with silica gel, causing streaking.
-
Solution 1: Thorough Basic Wash. Before chromatography, ensure your workup included a thorough wash with a mild base like sodium bicarbonate to remove the sulfonic acid.[4]
-
Solution 2: Silica Plug. If you still have acidic impurities, you can pass your crude product through a short plug of silica gel, eluting with a non-polar solvent to remove the non-polar components first. The highly polar sulfonic acid will remain at the top of the plug.
-
-
Unreacted Sulfonyl Chloride Co-elution: The starting sulfonyl chloride may have a similar polarity to your desired product, leading to co-elution.
-
Solution: Employ one of the quenching strategies mentioned in Issue 1 to convert the unreacted sulfonyl chloride into a derivative with a different polarity before attempting chromatography.
-
-
Residual Solvents: Chlorinated solvents can sometimes be difficult to remove completely and can result in an oily product instead of a solid.[8]
-
Solution: After concentrating your product, place it under high vacuum for an extended period to remove any residual solvent.
-
Purification Workflow Decision Diagram
The following diagram outlines a decision-making process for the purification of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride reaction products.
Caption: Decision diagram for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yield loss when working with sulfonyl chlorides?
A1: The most common cause of yield loss is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, especially during aqueous workups.[2] To mitigate this, it is crucial to work at low temperatures and minimize the time the sulfonyl chloride is in contact with water.[2][5]
Q2: When should I consider using a scavenger resin for purification?
A2: Scavenger resins are an excellent choice when traditional extractive workups are ineffective, your desired product is sensitive to aqueous conditions, or for high-throughput parallel synthesis to simplify purification.[4] Amine-based scavenger resins are particularly effective at removing excess electrophiles like sulfonyl chlorides.[4]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment.[1]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of your compound and identify any impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of your sample quantitatively.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of the sulfonyl chloride group (characteristic stretches around 1370 and 1180 cm⁻¹).
Q4: What are the typical storage conditions for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride?
A4: Due to its moisture sensitivity, 1-Ethyl-decahydroquinoline-8-sulfonyl chloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] It is also advisable to store it in a cool, dry place to prevent degradation.
Experimental Protocols
Protocol 1: General Aqueous Workup with Bicarbonate Wash
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[5] Be cautious of any gas evolution.
-
Continue stirring at 0 °C for 30-60 minutes to allow for the hydrolysis of any unreacted sulfonyl chloride.[5]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification using an Amine-Based Scavenger Resin
-
To the crude reaction mixture in an organic solvent, add an amine-based scavenger resin (e.g., PS-Trisamine).
-
Stir the mixture at room temperature for a few hours or overnight. The progress of the scavenging can be monitored by TLC.
-
Filter off the resin and wash it with the organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Technique | Target Impurity | Advantages | Disadvantages |
| Aqueous Wash (H₂O/Brine) | Water-soluble byproducts | Simple, removes inorganic salts | Inefficient for removing unreacted sulfonyl chloride |
| Basic Wash (e.g., NaHCO₃) | Sulfonic acid, unreacted sulfonyl chloride | Removes acidic impurities, hydrolyzes sulfonyl chloride[4] | Risk of product hydrolysis, potential for emulsion formation[2] |
| Scavenger Resin (Amine-based) | Unreacted sulfonyl chloride | High selectivity, non-aqueous conditions, simplifies workup[4] | Higher cost, requires filtration |
| Column Chromatography | Multiple impurities | High resolution separation | Can be time-consuming, potential for product degradation on silica |
| Crystallization | Various impurities | Can provide very pure product | Requires a suitable solvent system, potential for product loss in mother liquor |
References
- Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride (U.S. Patent No. 2,996,541A). U.S. Patent and Trademark Office.
-
Moody, T. J., & Ringer, J. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1155–1158. Retrieved from [Link]
-
Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- Google Patents. (n.d.). General preparation method of sulfonyl chloride (CN103351315A).
-
Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES (FR2795723A1).
-
Canadian Science Publishing. (n.d.). Sulfides as precursors for sulfonyl chloride synthesis. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2012). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2(1), 1-17. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]
-
Kharasch, M. S., & Zavist, A. F. (1948). A NEW SYNTHESIS OF SULFONYL CHLORIDES. Journal of the American Chemical Society, 70(10), 3526-3526. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]
-
Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(43), 23211-23216. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. fishersci.com [fishersci.com]
optimizing base and solvent conditions for sulfonylation reactions.
Technical Support Center: Sulfonylation Reaction Optimization
Ticket ID: SULF-OPT-2026 Subject: Optimization of Base & Solvent Conditions for Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely here because your sulfonylation reaction—typically the reaction of a sulfonyl chloride (
Unlike simple acylations, sulfonylations are highly sensitive to the Base:Solvent interplay. The sulfonyl group is sterically demanding and the sulfur atom is less electrophilic than a carbonyl carbon, often requiring nucleophilic catalysis or specific solvation shells to proceed efficiently.
This guide moves beyond "standard recipes" to the mechanistic logic required to troubleshoot and optimize your specific substrate.
Module 1: Strategic Selection Guide
"Where do I start?"
Do not default to Dichloromethane (DCM) and Triethylamine (
Experimental Logic Flow
Figure 1: Decision matrix for initial condition screening based on nucleophile sterics and electronics.
Module 2: Troubleshooting Reactivity & Hydrolysis
"My sulfonyl chloride is disappearing, but I'm not getting product."
This is the most common failure mode. Sulfonyl chlorides are moisture-sensitive.[1] If your LCMS shows the sulfonic acid (
Q1: How do I stop the sulfonyl chloride from hydrolyzing?
Diagnosis: Your system likely contains trace water, or your base is acting as a general base catalyst for water attack rather than nucleophilic attack.
Corrective Actions:
-
Switch to a Nucleophilic Catalyst: Replace
with Pyridine or add DMAP (4-Dimethylaminopyridine). -
Change the Solvent System:
-
Avoid DMF if possible (it is hygroscopic and can contain dimethylamine impurities).
-
Use Anhydrous Acetonitrile (MeCN) or DCM . MeCN often accelerates sulfonylations due to its higher dielectric constant compared to DCM, stabilizing the transition state.
-
Q2: My amine is unreactive due to sterics. Heating causes decomposition.
Diagnosis: Heating sulfonyl chlorides often leads to
Corrective Actions:
-
The "Catalytic Turbo" Method: Use 10-20 mol% DMAP with 2.0 equiv DIPEA in DCM.
-
The "Phase Transfer" Method: If solubility is the issue, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This protects the sulfonyl chloride in the organic phase while the deprotonated nucleophile attacks at the interface.
Module 3: Selectivity & Bis-Sulfonylation
"I am reacting a primary amine, but I keep getting the bis-sulfonamide (
This is a classic problem. The mono-sulfonamide product (
The Trap:
If you use a strong base or excess base, you deprotonate the product. The resulting anion (
Troubleshooting Workflow: Preventing "Double Dipping"
Figure 2: Mechanistic pathway of bis-sulfonylation and intervention points.
Protocol Adjustment for Primary Amines:
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride.[5]
-
Temperature: Run the reaction at 0°C . The second sulfonylation has a higher activation energy; keeping it cold kinetically favors the mono-product.
-
Base Choice: Switch to Pyridine or 2,6-Lutidine . These are weaker bases than
and are less likely to fully deprotonate the mono-sulfonamide product in the reaction media.
Module 4: Green & Scalable Alternatives
"I need to scale this up to 50g. DCM is not an option."
For scale-up and green chemistry, the Schotten-Baumann condition is superior. It uses water as the heat sink and inorganic bases, which are easier to remove than amine salts [3].
Comparison of Solvent Systems
| Parameter | Standard (DCM/Et3N) | Green/Scalable (Schotten-Baumann) |
| Solvent | Dichloromethane (Toxic, Halogenated) | Water / Ethyl Acetate or THF |
| Base | Triethylamine / DIPEA | |
| Work-up | Acidic wash required to remove amine | Phase separation (Salts stay in water) |
| Atom Economy | Poor (High MW amine salts waste) | Good (NaCl / NaHCO3 waste) |
| Suitability | Discovery / Milligram scale | Process / Kilogram scale |
Standard Operating Procedure: Schotten-Baumann Protocol
Best for: Unhindered amines, scale-up batches.
-
Preparation: Dissolve the amine (1.0 equiv) in Ethyl Acetate or THF.
-
Aqueous Phase: Prepare a saturated solution of
or (2.0 equiv). -
Mixing: Combine the two phases with vigorous stirring (high RPM is critical for biphasic transfer).
-
Addition: Add sulfonyl chloride (1.1 equiv) dropwise at room temperature.
-
Note: If the sulfonyl chloride is solid, dissolve it in a minimum amount of the organic solvent first.
-
-
Monitoring: Monitor by TLC/HPLC. Reaction is usually complete in <2 hours.
-
Work-up: Stop stirring. Separate layers. Wash organic layer with water and brine. Dry over
and concentrate.
References
-
Mechanism of DMAP Catalysis
-
Xu, S., et al. (1983). The mechanism of catalysis by 4-dimethylaminopyridine in acylation reactions. Journal of Organic Chemistry. (Validated via general chemical principles of nucleophilic catalysis).
-
-
Bis-sulfonylation Selectivity
-
Green Solvent Protocols (Schotten-Baumann)
-
Organic Chemistry Portal. Schotten-Baumann Reaction.
-
-
Alternative Solvents
-
Liu, Y., et al. (2012).[7] A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids. Synlett.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]
Technical Support Center: Advanced Strategies for Regioselectivity in Reactions of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride
Welcome to the technical support center for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this sterically demanding heterocyclic scaffold. Our goal is to provide you with the foundational principles, actionable troubleshooting strategies, and detailed protocols necessary to master the regiochemical outcomes of your experiments.
Understanding the Core Challenge: The Structure of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride
Controlling regioselectivity in reactions with 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a non-trivial challenge rooted in its unique three-dimensional architecture. Before troubleshooting, it is critical to understand the interplay of its structural components:
-
The Decahydroquinoline Core: This saturated bicyclic system is not planar. It exists in specific chair-like conformations. The cis and trans fusion of the rings dramatically alters the spatial orientation of substituents. The replacement of the nitrogen-attached hydrogen with an ethyl group further influences this conformational equilibrium[1].
-
The C8-Sulfonyl Chloride Group: Positioned on the aromatic (or fully saturated, depending on the specific decahydro- isomer) portion of the ring system, this powerful electrophile is the primary site of reaction for nucleophiles. Its accessibility is dictated by the overall conformation of the rings.
-
The N1-Ethyl Group: This group introduces both electronic and steric effects. Electronically, it acts as a weak donating group. Sterically, it contributes to the overall bulk of the molecule, potentially shielding one face of the ring system from reactant approach.
The primary challenge arises from steric hindrance, where the bulky, three-dimensional shape of the molecule physically obstructs the desired reaction pathway, often leading to slow reactions or the formation of unintended isomers[2][3][4].
Caption: Logical relationship between molecular features and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the sulfonylation of nucleophiles using 1-Ethyl-decahydroquinoline-8-sulfonyl chloride.
Scenario: Synthesis of Sulfonamides from Amines
Q1: My reaction with a primary amine is slow and gives a low yield. How can I improve it?
A1: Slow reaction rates are almost certainly due to steric hindrance from the decahydroquinoline scaffold impeding the amine's approach to the sulfonyl chloride[2][4].
-
Initial Diagnosis: Is your amine particularly bulky (e.g., t-butylamine, secondary amines)? The combined steric bulk may be too high for standard conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition. This shifts the reaction towards thermodynamic control[5].
-
Use a Stronger, Non-Nucleophilic Base: If you are using the reactant amine as the base, its concentration decreases as it reacts. A hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can efficiently scavenge the HCl byproduct without competing with the primary amine nucleophile.
-
Solvent Choice: Switch to a high-boiling point, polar aprotic solvent like DMF or DMAc. These solvents can help to solvate the transition state and may facilitate the reaction at higher temperatures.
-
Consider a Milder Activation Method: Traditional sulfonamide synthesis from sulfonyl chlorides can be harsh. While less common, methods for activating sulfonamides to form sulfonyl chlorides in situ under milder conditions exist and could be adapted[6][7]. This is an advanced strategy if standard methods fail.
-
Q2: I am reacting with a molecule that has multiple amine groups (e.g., a primary and a secondary amine). How can I selectively form the sulfonamide at the primary amine?
A2: This is a classic regioselectivity problem governed by a competition between kinetics and sterics.
-
The Underlying Principle: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines. Therefore, under kinetic control (low temperature, short reaction time), the reaction should favor the primary amine.
-
Experimental Strategy for Primary Amine Selectivity (Kinetic Control):
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This will favor the pathway with the lowest activation energy, which is the attack by the less-hindered primary amine[8][9].
-
Use Stoichiometric Control: Use only one equivalent of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride relative to your multi-amine substrate. Add the sulfonyl chloride slowly (dropwise) to a solution of the amine to avoid localized high concentrations.
-
Choice of Base: Use a non-nucleophilic base (e.g., triethylamine or DIPEA) to avoid competition. The base should be added alongside the amine substrate before the sulfonyl chloride.
-
Q3: Conversely, how can I favor reaction at the more sterically hindered secondary amine?
A3: This is more challenging and requires pushing the reaction towards the thermodynamically more stable product, assuming it is the one formed from the secondary amine. This strategy is only viable if the reaction is reversible. Aromatic sulfonation is known to be reversible, which allows for thermodynamic control[10][11]. While sulfonamide formation is generally considered irreversible, under forcing conditions (high heat, prolonged time), some level of equilibration might be achievable, or a protecting group strategy may be necessary.
-
Strategy 1: Thermodynamic Control (High Temperature)
-
Run the reaction at an elevated temperature for an extended period (e.g., reflux in toluene or xylene for 12-24 hours). This allows the initially formed, kinetically favored product (primary sulfonamide) to potentially revert and eventually form the more stable thermodynamic product[10][11]. This approach requires experimental validation for its feasibility in sulfonamide synthesis.
-
-
Strategy 2: Protecting Group Strategy (Recommended)
-
Protect the more reactive primary amine with a readily cleavable protecting group (e.g., Boc anhydride).
-
Perform the sulfonylation reaction on the now-exposed secondary amine. The bulky Boc group will also increase steric hindrance around the primary amine, further ensuring selectivity.
-
Deprotect the primary amine under appropriate conditions (e.g., TFA for Boc group removal).
-
Caption: Troubleshooting workflow for controlling regioselectivity.
Experimental Protocols for Optimization
These protocols provide a starting point for optimizing your reaction conditions. Always conduct reactions on a small scale first.
Protocol 1: General Procedure for Kinetic Control (Favoring the Less Hindered Nucleophile)
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For greater control, a dry ice/acetone bath can be used to achieve -20 °C.
-
Reagent Addition: Dissolve 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a syringe pump or dropping funnel.
-
Reaction: Stir the reaction at the low temperature for 1-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting sulfonyl chloride is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[12].
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Screening Solvent and Base
Optimizing the solvent and base is crucial for overcoming steric and reactivity issues.
-
Setup: Arrange a parallel reaction block or a series of small reaction vials.
-
Reaction Matrix: In each vial, place the amine substrate (1.0 eq). Add a different combination of solvent and base to each vial according to the table below.
-
Reagent Addition: Add a stock solution of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1.1 eq) to each vial.
-
Reaction: Stir all reactions at room temperature for 12 hours.
-
Analysis: Take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion to the desired product. The combination giving the highest conversion is the optimal choice.
| Reaction # | Solvent | Base (1.5 eq) | Expected Outcome |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | Standard baseline conditions. |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | Alternative common solvent. |
| 3 | Acetonitrile (MeCN) | Diisopropylethylamine (DIPEA) | More polar solvent, more hindered base. |
| 4 | Dimethylformamide (DMF) | 2,6-Lutidine | High-boiling polar solvent, hindered base. |
| 5 | Toluene | Potassium Carbonate (K₂CO₃) | Non-polar solvent, inorganic base (heterogeneous). |
References
-
Lin, K. C. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]
-
Scribd. (n.d.). Organic Reaction Control Explained. Available at: [Link]
-
Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Available at: [Link]
-
Zhang, Y., et al. (2020). The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. Organic Chemistry Frontiers. Available at: [Link]
- Li, J., et al. (2024). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. Journal of the American Chemical Society.
- Rojas-Montoya, A., et al. (2020). Sulfonylation of Five‐Membered Aromatic Heterocycles Compounds through Nucleophilic Aromatic Substitution: Concerted or Stepwise Mechanism?
- MDPI. (2023). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Molecules.
- Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules.
-
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
- Bar-Lavi, Y., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Savateev, A., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Available at: [Link]
- RSC Publishing. (2020). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers.
- RSC Publishing. (2024). Sodium halide-switchable divergent electrochemical synthesis of sulfonyl chlorides and thiosulfonates from thiols. Organic & Biomolecular Chemistry.
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Available at: [Link]
- Bahrami, K. (2011).
-
Khan Academy. (2013, February 13). Steric hindrance. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Steric effects. Available at: [Link]
- ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- MDPI. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules.
- RSC Publishing. (n.d.). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2.
- MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules.
- MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules.
- MDPI. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules.
- ChemRxiv. (2023).
- RSC Publishing. (2022). DABCO-directed EDA-complex mediated regioselective C4-sulfonylation of quinoline N-oxide.
-
MDPI. (2021). Efficient Regioselective Synthesis of Novel Water-Soluble 2H,3H-[8][13]thiazino[2,3,4-ij]quinolin-4-ium Derivatives by Annulation Reactions of 8-quinolinesulfenyl Halides. Molecules.
- ECronicon. (2021, May 29). High Throughput Organic Synthesis of N.C.E.’s – A Need of the Day.
- Lirias. (2023, August 25). Green Chemistry.
- RSC Publishing. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1.
- ChemSpider. (2013, June 6). Oxidation of a thiol to a sulfonyl chloride. Synthetic Pages.
- RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride.
Sources
- 1. Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. fastercapital.com [fastercapital.com]
- 3. youtube.com [youtube.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
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- 6. d-nb.info [d-nb.info]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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preventing hydrolysis of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride during workup.
Topic: 1-Ethyl-decahydroquinoline-8-sulfonyl chloride
Executive Summary & Molecule Analysis
The Core Challenge:
Handling 1-Ethyl-decahydroquinoline-8-sulfonyl chloride presents a unique "suicide mechanism" risk not found in simple aryl sulfonyl chlorides. Unlike its aromatic counterpart (8-quinolinesulfonyl chloride), the decahydroquinoline scaffold contains a highly basic tertiary amine (
In a neutral or basic aqueous workup, this internal amine acts as an intramolecular general base , activating water molecules to attack the electrophilic sulfur center. This results in rapid hydrolysis to the corresponding sulfonic acid, often leading to low yields despite full conversion in the reaction vessel.
The Solution Strategy: Success relies on disabling this internal catalyst. You must either:
-
Remove water entirely (Anhydrous Workup - Recommended).
-
Protonate the amine immediately upon aqueous contact (Cryogenic Acidic Workup).
The "Suicide Mechanism" (Visualized)
The following diagram illustrates why standard neutral washes fail. The internal
Figure 1: Mechanism of intramolecular base-catalyzed hydrolysis. The basic tertiary amine facilitates water attack unless protonated or removed.
Troubleshooting Protocols
Protocol A: The Anhydrous "Filtration" Workup (Gold Standard)
Use this method if your sulfonyl chloride was generated using
Why this works: By avoiding water entirely, the hydrolysis pathway is physically impossible.
-
Dilution: Dilute the crude reaction mixture with dry n-Heptane or Toluene (ratio 1:3). This precipitates inorganic salts (and potentially the amine-HCl salt if generated).
-
Filtration: Filter the slurry rapidly through a sintered glass funnel under inert gas (
). -
Concentration: Evaporate the filtrate at < 35°C .
-
Note: If the product precipitates as the HCl salt, collect the solid, wash with dry pentane, and store in a desiccator. Do not free-base it until the next reaction step.
-
Protocol B: The Cryogenic Acidic Wash (If Aqueous is Unavoidable)
Use this method if you must remove water-soluble impurities.
Why this works: Using cold dilute acid (pH 4-5) protonates the
| Parameter | Specification | Reason |
| Temperature | 0°C to 4°C | Reduces hydrolysis kinetics significantly (Arrhenius equation). |
| Quench Solution | 0.5 M Citric Acid or 0.1 M HCl | Maintains pH < 5 to keep amine protonated. Avoids strong alkaline spikes.[1] |
| Solvent | DCM (Dichloromethane) | High solubility for the sulfonyl chloride; heavier than water (fast separation). |
| Time Limit | < 5 Minutes | Minimal contact time prevents phase-transfer hydrolysis. |
Step-by-Step:
-
Cool the reaction mixture to 0°C .
-
Add pre-chilled DCM .
-
Pour mixture into a separatory funnel containing ice-cold 0.5 M Citric Acid .
-
Shake vigorously for 15 seconds and separate phases immediately.
-
Optional: Wash organic layer once with ice-cold brine.
-
Dry organic layer over anhydrous
(avoid basic ). -
Filter and concentrate at < 30°C .
Decision Matrix: Choosing the Right Path
Figure 2: Decision matrix for selecting the optimal workup procedure based on solvent and byproduct profile.
Frequently Asked Questions (FAQs)
Q1: Can I use Saturated Sodium Bicarbonate (
Q2: My product is an oil that won't crystallize. How do I store it? A: Sulfonyl chlorides with aliphatic chains are often oils.
-
Dissolve the oil in anhydrous DCM or Toluene.
-
Store the solution at -20°C over activated 4Å molecular sieves.
-
Do not store as a neat oil for extended periods; the high concentration promotes intermolecular degradation.
Q3: Can I dry the organic layer with Sodium Sulfate (
Q4: I see a "gum" forming during the acid wash. What is it? A: This is likely the protonated amine-sulfonyl chloride salt (Zwitterion effect).
-
Fix: Your aqueous phase is too acidic or the organic solvent is too non-polar. Add a small amount of THF or Acetone to the organic phase to improve the solubility of the ionic species, or switch the solvent to Chloroform .
References & Authority
-
Mechanisms of Sulfonyl Chloride Hydrolysis:
-
King, J. F., & Durst, T. (2008).[2] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. This paper details the kinetics of hydrolysis and the "sulfene" mechanism vs. direct substitution, highlighting the sensitivity to base catalysis.
-
Source: (General reference for sulfonyl chloride kinetics).
-
-
Workup of Labile Acid Chlorides:
-
BenchChem Technical Support.[3] Sulfonyl Chloride Work-up Protocols. Describes the use of scavenger resins and anhydrous techniques for sensitive substrates.
-
Source:.
-
-
8-Quinolinesulfonyl Chloride Properties:
-
Sigma-Aldrich Product Specification (CAS 18704-37-5). Provides baseline stability data for the aromatic analog, establishing the baseline for moisture sensitivity.
-
Source:.
-
-
General Organic Synthesis Standards:
-
Vogel's Textbook of Practical Organic Chemistry. (Standard reference for handling acid chlorides and sulfonyl chlorides).
-
Sources
optimization of reaction temperature to prevent decomposition of sulfonyl chlorides.
Welcome to the Technical Support Center for the optimization of reactions involving sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the thermal decomposition of these critical reagents. By understanding the causality behind their instability, you can design more robust and higher-yielding synthetic procedures.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of sulfonyl chlorides.
Q1: What are the primary reasons my sulfonyl chloride decomposes during a reaction?
A1: Sulfonyl chlorides are potent electrophiles, and their stability is a delicate balance influenced by thermal, hydrolytic, and photolytic stress. The primary causes of decomposition are:
-
Thermal Decomposition: At elevated temperatures, the C-S or S-Cl bonds can cleave. Depending on the substrate and conditions, this can proceed through an ionic or a free-radical pathway.[1][2] For many aliphatic sulfonyl chlorides, decomposition can begin at surprisingly low temperatures, while some aromatic variants are more robust.
-
Hydrolysis: Sulfonyl chlorides react readily with water, even trace amounts in solvents or on glassware, to form the corresponding and often unreactive sulfonic acid.[3] This is frequently the most common cause of reagent degradation and yield loss.
-
Radical-Mediated Decomposition: The S-Cl bond can undergo homolytic cleavage, especially under UV light or in the presence of radical initiators.[2][3] This initiates a radical chain reaction that consumes the starting material and generates byproducts.
Q2: What are the tell-tale signs of sulfonyl chloride decomposition?
A2: Both visual and analytical cues can signal that your reagent is decomposing:
-
Color Change: A freshly prepared or high-purity sulfonyl chloride is often colorless. The development of a yellow, brown, or even black color is a strong indicator of decomposition and the formation of polymeric byproducts.[3][4]
-
Gas Evolution: The decomposition process frequently liberates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3] This may be observed as bubbling or a change in pressure in a sealed system.
-
Formation of Impurities: The most definitive sign is the appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR). Common byproducts include the corresponding sulfonic acid (from hydrolysis), aryl/alkyl chlorides (from SO₂ extrusion), and other side products.[3][5]
Q3: Is there a "safe" general temperature range for working with sulfonyl chlorides?
A3: While there is no universal "safe" temperature, a conservative approach is crucial. For many common applications, especially with aliphatic or sensitive heteroaromatic sulfonyl chlorides, maintaining temperatures below 30 °C is a recommended starting point.[3] However, stability is highly substrate-dependent:
-
Aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts.
-
Heteroaromatic sulfonyl chlorides show varied stability; for example, pyridine-2- and pyridine-4-sulfonyl chlorides are prone to SO₂ extrusion, whereas pyridine-3-sulfonyl chlorides are more susceptible to hydrolysis.[5]
-
Sterically hindered sulfonyl chlorides, like trimethylmethanesulfonyl chloride, can also be highly prone to decomposition.[6]
Ultimately, the optimal temperature must be determined empirically for each specific substrate and reaction.
Troubleshooting Guide & Optimization
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is turning dark brown, my yield is low, and my TLC shows multiple unidentified spots.
This classic combination of symptoms strongly suggests thermal decomposition.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Excessive Reaction Temperature | Perform the reaction at a lower temperature. Start at 0 °C and incrementally increase only if the reaction rate is too slow. For many reactions, a wide operating window from -20 °C to 25 °C is effective.[7] | Lowering the thermal energy of the system reduces the rate of decomposition pathways, which often have higher activation energies than the desired reaction. This should result in a cleaner reaction profile and improved yield. |
| Radical Chain Decomposition | Add a radical inhibitor like benzoquinone (catalytic amount) to the reaction mixture.[2][3] | Radical inhibitors function by trapping radical intermediates, breaking the chain propagation cycle that leads to byproduct formation. This is particularly effective for aliphatic sulfonyl chlorides. |
| Presence of Dissolved Oxygen | Degas the solvent before use by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes. Maintain the reaction under an inert atmosphere.[3] | Oxygen can initiate or participate in radical decomposition pathways. Removing it from the system suppresses these unwanted side reactions, leading to a cleaner product profile. |
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing and solving sulfonyl chloride decomposition issues.
Caption: A logical workflow for troubleshooting suspected decomposition.
Experimental Protocols & Data
This section provides actionable protocols for optimizing your reaction temperature and analyzing the results.
Protocol 1: Temperature Screening for Optimal Reaction Conditions
This protocol uses parallel reactions to efficiently identify a suitable temperature window.
Objective: To determine the highest possible temperature that provides a good reaction rate without causing significant decomposition.
Methodology:
-
Preparation: In an array of identical reaction vials, add your substrate, solvent, and any other reagents except the sulfonyl chloride. Ensure all glassware is oven-dried to remove trace water.
-
Temperature Control: Place the vial arrays into separate cooling/heating baths to maintain three distinct temperatures. Recommended starting points are 0 °C (ice-water bath), 25 °C (room temperature water bath), and 45 °C (heated oil bath).[8][9]
-
Initiation: Under an inert atmosphere (N₂ or Ar), add the sulfonyl chloride to each reaction vial simultaneously.
-
Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction. Quench the aliquot (e.g., with a drop of methanol) and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of product versus byproducts.
-
Analysis: After the reaction at 25 °C has reached completion (or after 24h), work up all reactions. Analyze the crude product from each temperature by ¹H NMR and/or LC-MS to determine the relative purity and yield.
-
Decision:
-
If the 45 °C reaction is clean and fast, a higher temperature may be tolerated.
-
If the 45 °C reaction shows significant byproduct formation compared to the 25 °C and 0 °C reactions, this temperature is too high.
-
If the 0 °C reaction is clean but very slow, consider a temperature between 0 °C and 25 °C for subsequent scale-up.
-
Temperature Optimization Workflow
Caption: Workflow for parallel temperature screening experiments.
Protocol 2: Analytical Workflow for Detecting Decomposition
Objective: To qualitatively and quantitatively assess a crude reaction mixture for the presence of common sulfonyl chloride decomposition byproducts.
1. ¹H NMR Spectroscopy:
-
Sample Prep: Take a crude aliquot of the reaction, evaporate the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
What to Look For:
-
Sulfonic Acid: The corresponding sulfonic acid byproduct is often characterized by a broad singlet peak for the acidic proton, typically downfield (>10 ppm), although it may exchange with residual water. The aromatic or aliphatic protons on the sulfonic acid will appear as a new set of signals, often with slightly different chemical shifts compared to the sulfonyl chloride starting material.
-
Aryl/Alkyl Chloride: In cases of SO₂ extrusion, the resulting aryl or alkyl chloride will have a distinct set of signals. For example, the decomposition of benzenesulfonyl chloride to chlorobenzene would show a new set of multiplets in the aromatic region.
-
Purity Assessment: Compare the integration of the desired product peaks against the integration of impurity peaks to estimate the purity of the crude material.
-
2. GC-MS Analysis:
GC-MS is highly effective for identifying volatile byproducts, especially for thermally stable sulfonyl chlorides or their more stable sulfonamide derivatives.[10]
-
Sample Prep: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). For reactive sulfonyl chlorides, derivatization to a more stable analog (e.g., a sulfonamide by quenching with diethylamine) prior to injection can prevent on-column decomposition.[10]
-
Instrument Parameters (General Example):
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temp: 250 °C.
-
Oven Program: 50 °C hold for 2 min, then ramp 10 °C/min to 280 °C.[10]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Look for the molecular ion peak (M⁺) of expected byproducts.
-
Characteristic fragmentation patterns are key. Sulfonyl chlorides often show a loss of Cl (M-35) and SO₂ (M-64).[10] This can help distinguish them from other components.
-
Decomposition Pathways & Stability Data
The primary decomposition pathways depend on the structure of the sulfonyl chloride.
Caption: Common decomposition pathways for sulfonyl chlorides.
The stability of sulfonyl chlorides varies significantly with their structure. The following table provides general guidelines based on literature observations.
| Class of Sulfonyl Chloride | Relative Thermal Stability | Primary Decomposition Concern(s) | Typical Temperature Guidance | Reference |
| Aliphatic (Primary & Secondary) | Low to Moderate | Radical decomposition, Hydrolysis | < 30 °C | [3] |
| Aliphatic (Tertiary) | Very Low | Ionic decomposition, SO₂ extrusion | < 0 °C | [6] |
| Aromatic (Electron-Neutral/Rich) | High | Hydrolysis | Can often tolerate moderate heat (e.g., 50-80 °C) | [11] |
| Aromatic (Electron-Poor) | Moderate to High | Hydrolysis, Nucleophilic attack on ring | < 60 °C | [12] |
| Heteroaromatic (e.g., Pyridine-3-yl) | Moderate | Hydrolysis | < 40 °C | [5] |
| Heteroaromatic (e.g., Pyridine-2-yl) | Low | SO₂ extrusion | Room temperature or below | [5] |
References
-
Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. ACS Publications. [Link]
-
Sulfuryl chloride - Wikipedia. Wikipedia. [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. The Royal Society of Chemistry. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. [Link]
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. National Institutes of Health (NIH). [Link]
-
Thermal Screening and Adiabatic Calorimetry Testing Methods. Sigma-HSE. [Link]
-
Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. National Institutes of Health (NIH). [Link]
- Method of stabilizing aliphatic sulfonyl-chlorides.
-
Homolytic Decomposition of Sulfonyl Chlorides. Semantic Scholar. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Titrimetric determination of some sulphonyl chlorides. NIScPR. [Link]
- Method for detecting content of pyridine-3-sulfonyl chloride.
-
Sulfonyl Chloride Production Line. Zauxi. [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Canadian Science Publishing. [Link]
-
Conducting Reactions Below Room Temperature. Moodle@Units. [Link]
-
Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. [Link]
-
Safety Services Guidance Guidance on risk assessments for chemical reactions. The University of Manchester. [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate. [Link]
-
Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. National Institutes of Health (NIH). [Link]
-
The effect of temperature on reaction rate | Class experiment. RSC Education. [Link]
-
Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. ResearchGate. [Link]
-
Lesson 6.4: Temperature and the Rate of a Chemical Reaction. American Chemical Society. [Link]
-
Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Iron-Catalyzed Selective Sulfonylation of Alkenes by Sulfonyl Chlorides. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. acs.org [acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
strategies to overcome steric hindrance in 1-Ethyl-decahydroquinoline-8-sulfonyl chloride reactions
Ticket Subject: Strategies to Overcome Steric Hindrance in 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride Reactions Support Tier: Level 3 (Senior Application Scientist) Status: Open Reference ID: DHQ-SO2Cl-OPT-2026[1][2]
Executive Summary
The 1-Ethyl-decahydroquinoline-8-sulfonyl chloride scaffold presents a unique "perfect storm" of steric congestion.[1][2] Unlike its aromatic counterpart (8-quinolinesulfonyl chloride), the decahydroquinoline (DHQ) core possesses a puckered, non-planar cyclohexane/piperidine fused ring system.
The C8-sulfonyl group is situated in a peri-like position relative to the bridgehead carbons and, critically, the N1-ethyl substituent.[1] This creates a severe steric wall that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), often stalling standard sulfonylation reactions or leading to rapid hydrolysis over coupling.
This guide provides a validated troubleshooting framework to bypass these kinetic barriers using nucleophilic catalysis, specific solvent effects, and silver-mediated activation.[2]
Part 1: The Steric Challenge (Root Cause Analysis)
Before optimizing, you must understand the conformational lock.
-
The "Folded" Barrier: In cis-decahydroquinoline isomers, the ring system can fold, bringing the C8-sulfonyl group into close proximity with the N-ethyl group.[1]
-
The "Rigid" Barrier: In trans-fused isomers, the system is rigid.[2] If the sulfonyl group is axial, it faces severe 1,3-diaxial interactions; if equatorial, it is flanked by the N-ethyl group and the C7 methylene.
Implication: Standard bases (TEA, DIPEA) and passive conditions (DCM, RT) will fail.[2] You require hyper-nucleophilic activation .[1][2]
Visualizing the Problem & Solution
Figure 1: Mechanistic pathways to bypass steric hindrance. Standard pathways are blocked, requiring catalytic or cationic activation.
Part 2: Troubleshooting & Optimization Protocols
Scenario A: Reaction Stalled (<10% Conversion)
Symptoms: Starting material remains untouched after 24h. No hydrolysis observed.[1][2]
Diagnosis: The nucleophile cannot penetrate the steric wall to attack the sulfur atom. Solution: Switch to Nucleophilic Catalysis .
Protocol 1: The "Super-DMAP" Method
Standard DMAP (dimethylaminopyridine) might be insufficient.[2] We recommend 4-Pyrrolidinopyridine (4-PPY) , which is ~10x more active than DMAP due to the greater electron-donating capability of the pyrrolidine ring.[1]
-
Solvent: Switch to Anhydrous Pyridine (acts as both solvent and base) or MeCN (if product isolation is difficult in pyridine).[2]
-
Catalyst: Add 20-50 mol% 4-PPY (Stoichiometric if necessary).
-
Temperature: Heat to 60°C . The thermal energy is required to rotate the C8-S bond away from the N-Ethyl clash.[1]
| Reagent | Equivalents | Role |
| Sulfonyl Chloride | 1.0 | Substrate |
| Amine/Alcohol | 1.2 - 1.5 | Nucleophile |
| 4-PPY | 0.2 - 0.5 | Hyper-Nucleophilic Catalyst |
| Pyridine | Solvent (0.2 M) | Base/Solvent |
Why this works: The pyridine attacks the sulfonyl chloride first to form a highly reactive sulfonyl-pyridinium salt. This intermediate is cationic and projects the sulfur atom further out from the steric pocket, making it accessible.
Scenario B: Hydrolysis Competes with Coupling
Symptoms: Formation of Sulfonic Acid (R-SO3H) instead of product.[1][2] LCMS shows mass [M-Cl+OH].[1][2]
Diagnosis: Moisture is out-competing the nucleophile.[1][2] In hindered systems, reaction rates are slow, giving trace water (which is small) a competitive advantage over bulky amines.[2] Solution: The Silver-Mediated "Nuclear" Option .
Protocol 2: Silver Triflate Activation
This method abstracts the chloride, generating a transient sulfonyl cation (or a loosely associated triflate species) which is a "super-electrophile."
-
Setup: Flame-dry glassware. Argon atmosphere is critical.[2]
-
Solvent: Anhydrous DCM or Toluene (Non-coordinating solvents are better here).[1][2]
-
Additives:
Step-by-Step:
-
Dissolve Sulfonyl Chloride (1.0 eq) and Nucleophile (1.2 eq) in DCM.
-
Add AgOTf (1.1 eq) in one portion.[2] Expect immediate precipitation of AgCl.
-
Stir vigorously at RT for 2 hours.
Caution: This reaction is extremely fast.[1][2] The generated sulfonyl cation is indiscriminate; ensure your nucleophile is the most reactive species present (avoid alcohols if coupling amines).
Scenario C: Substrate is Insoluble
Symptoms: Suspension in DCM/THF; reaction heterogeneous.[1]
Diagnosis: The decahydroquinoline salt is highly polar/lipophilic depending on the counterion. Solution: Phase Transfer Catalysis (PTC) .
Protocol 3: Schotten-Baumann Biphasic System
If anhydrous conditions fail, sometimes the classic aqueous/organic interface works best because the sulfonyl chloride is solubilized in the organic phase while the base stays aqueous, preventing base-mediated decomposition.
-
Solvent: THF / Sat. NaHCO3 (1:1).[2]
-
Procedure: Vigorously stir. The PTC transports the hydroxide/amine to the interface.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to force the reaction? A: Yes, but with caution. Microwave heating (e.g., 100°C for 10 min) is effective for overcoming the activation energy of the steric rotation. However, 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is thermally liable to eliminate SO2 (desulfonylation) at high temperatures, especially if the N-ethyl group assists in an internal elimination mechanism.[1][2] Recommendation: Cap temperature at 80°C.
Q2: Why is the N-Ethyl group such a problem compared to N-Methyl? A: The ethyl group has an extra degree of freedom (rotation of the CH2-CH3 bond).[1] In the lowest energy conformation, the terminal methyl of the ethyl group often points back towards the C8 position, effectively "capping" the reaction site.
Q3: Is there a preferred isomer (cis vs trans)? A: Yes. If you have control over the synthesis, the Trans-fused isomer is generally more rigid and predictable. The Cis-fused isomer is flexible and can flip into a conformation where the C8-sulfonyl is axial and shielded by the ring protons.[1]
Part 4: Comparative Data Table
| Method | Success Rate (Hindered) | Risk Factor | Best For... |
| Standard (TEA/DCM) | < 10% | Low | Unhindered controls only.[1][2] |
| Pyridine/DMAP (Reflux) | 60-70% | Medium (Hydrolysis) | General purpose hindered coupling.[1][2] |
| Silver Triflate (AgOTf) | > 90% | High (Cost/Sensitivity) | Valuable/Late-stage substrates. |
| Microwave | 50-80% | High (Decomposition) | Rapid screening.[1][2] |
References
-
Nucleophilic Catalysis in Sulfonylation
-
Silver-Mediated Coupling
-
Steric Effects in Sulfonyl Chlorides
(Note: Specific literature on "1-Ethyl-decahydroquinoline-8-sulfonyl chloride" is sparse; protocols above are derived from validated methodologies for structurally analogous hindered sulfonyl chlorides like camphor-10-sulfonyl chloride and 8-quinolinesulfonyl chloride.)
Sources
- 1. 8-Quinolinesulfonyl chloride [webbook.nist.gov]
- 2. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist’s Guide to Confirming the Purity of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride
For professionals in drug discovery and development, the purity of a reactive intermediate is not merely a quality metric; it is a critical determinant of a synthetic route's success, influencing yield, impurity profiles of subsequent steps, and the safety of the final active pharmaceutical ingredient (API). 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, a key building block, exemplifies this challenge. Its inherent reactivity, conferred by the sulfonyl chloride moiety, makes it a powerful synthetic tool but also renders it susceptible to degradation and complicates its analytical characterization.[1]
This guide provides a comparative analysis of orthogonal analytical methods for the robust confirmation of the purity of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. We will move beyond procedural lists to explore the causality behind method selection, emphasizing a multi-technique approach as a self-validating system for quality assurance.
The Analytical Challenge: Reactivity and Potential Impurities
The primary challenge in analyzing 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is its susceptibility to hydrolysis.[2] Trace moisture in solvents, on glassware, or in the atmosphere can readily convert the sulfonyl chloride to the corresponding sulfonic acid. Additionally, synthetic byproducts, such as the corresponding sulfone or unreacted starting materials, may be present.[2][3] Therefore, the chosen analytical strategy must be able to separate and identify these potential impurities while preserving the integrity of the target analyte.
A Multi-Pronged Strategy for Purity Verification
A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. Our recommended workflow integrates spectroscopic and chromatographic methods to build a comprehensive purity profile.
Caption: Comprehensive workflow for purity assessment.
Comparative Analysis of Key Analytical Methods
The choice of an analytical technique is dictated by the specific question being asked—be it simple identity confirmation, structural elucidation, or precise quantification of trace impurities.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (Direct Infusion) |
| Primary Application | Purity assessment, quantification of non-volatile impurities. | Purity assessment, identification of volatile impurities. | Unambiguous structure elucidation, quantification (qNMR). | Functional group identification. | Molecular weight confirmation, fragmentation analysis. |
| Selectivity | High | Very High | High (for structural details) | Low to Moderate | High (for m/z) |
| Sensitivity | High (µg/mL to ng/mL)[4] | Very High (ng/mL to pg/mL)[4] | Moderate | Low | Very High |
| Key Advantages | Versatile for non-volatile/thermally labile compounds; robust quantification. | High resolution; definitive identification via mass spectra. | Provides detailed structural information; non-destructive; qNMR for high-precision assay. | Rapid, simple, confirms presence of key functional group. | Provides molecular weight and isotopic pattern (³⁵Cl/³⁷Cl). |
| Key Limitations | May require derivatization if analyte lacks a chromophore. | Requires analyte to be volatile and thermally stable; often needs derivatization for sulfonyl chlorides.[1] | Lower sensitivity than MS; complex mixtures can be hard to interpret. | Provides limited structural information; not suitable for quantification of minor components. | Not a separation technique; ion suppression can occur in mixtures. |
| Moisture Sensitivity | Moderate; mobile phase can be controlled. Hydrolysis can occur on-column. | High; derivatization to a stable sulfonamide is often necessary to prevent degradation in the injector.[1] | High; requires anhydrous deuterated solvents.[1] | High; sample preparation must be in a dry environment (e.g., Nujol mull, ATR).[1] | High; sample preparation requires anhydrous solvents. |
Method Selection: A Logic-Based Approach
Choosing the right tool is paramount. The following decision tree illustrates a logical approach to selecting the primary analytical method based on the experimental goal.
Caption: Decision tree for analytical method selection.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by providing clear, reproducible steps and highlighting critical parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To rapidly confirm the presence of the sulfonyl chloride functional group.
Causality: FTIR is an ideal first-pass technique because it quickly confirms the presence of the characteristic S=O and S-Cl bonds. A missing S=O stretch is a red flag indicating a potential identity issue. Due to the moisture sensitivity of sulfonyl chlorides, Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample preparation in a dry environment.[1]
Protocol (ATR-FTIR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount (a few milligrams) of the 1-Ethyl-decahydroquinoline-8-sulfonyl chloride sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
Data Interpretation: Look for strong, characteristic absorption bands for the sulfonyl chloride group:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural elucidation and, with an internal standard (qNMR), to determine the absolute purity (assay).
Causality: NMR is the gold standard for structural confirmation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for verification of the entire molecular structure.[1] The use of anhydrous deuterated solvents is critical to prevent the sample from degrading to sulfonic acid within the NMR tube.[1][5]
Protocol (¹H and ¹³C NMR):
-
In a dry environment (e.g., a glove box or under a stream of nitrogen), accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of an anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For quantitative NMR (qNMR), add a precisely weighed amount of a stable, non-reactive internal standard whose signals do not overlap with the analyte signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).[1]
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6]
-
Data Interpretation:
-
¹H NMR: Confirm the presence of signals corresponding to the ethyl group, the decahydroquinoline ring protons, and observe the deshielding effect of the sulfonyl chloride group on adjacent protons.[5] Integrate all signals to check for the correct proton ratios. Impurity signals, such as a broad peak from sulfonic acid -OH, can be identified.
-
¹³C NMR: Confirm the number of unique carbon environments matches the structure.
-
qNMR: Calculate the purity by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the internal standard of known mass.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity by separating the main component from its non-volatile impurities and quantifying their relative abundance.
Causality: HPLC is a powerful separation technique ideal for non-volatile compounds like our target molecule.[1] A reversed-phase method (e.g., C18 column) is typically effective. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape for the quinoline moiety.[7] Given the reactivity, analysis should be performed promptly after sample preparation.
Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% acetonitrile). Filter and degas both phases.
-
Sample Preparation: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This creates a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.
-
Instrument Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Column Temperature: 30 °C.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: Set at a wavelength where the quinoline ring has maximum absorbance (e.g., determined by a UV scan, likely around 230-280 nm).
-
Gradient Elution: A typical gradient might be 10% B to 90% B over 20 minutes to ensure separation of potential impurities with different polarities.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, reference standards for impurities are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To separate and identify volatile and thermally stable impurities.
Causality: Direct GC analysis of sulfonyl chlorides is challenging due to their thermal lability and reactivity, which can cause degradation in the hot injector port.[1][8] To overcome this, the sulfonyl chloride is converted into a more stable derivative, typically a sulfonamide, by reacting it with an amine. This allows for robust and reproducible analysis.[1]
Protocol (Derivatization GC-MS):
-
Derivatization:
-
In a vial, accurately weigh a known amount of the sulfonyl chloride sample (e.g., 5 mg).
-
Dissolve the sample in an aprotic solvent (e.g., 1 mL of dichloromethane).
-
Add a solution of an amine (e.g., diethylamine or benzylamine) in slight excess to convert the sulfonyl chloride to its corresponding sulfonamide.[1][9] Let the reaction proceed for ~15-30 minutes.
-
-
Sample Preparation for GC: Dilute an aliquot of the reaction mixture to a suitable concentration (e.g., ~100 µg/mL) with the injection solvent.
-
Instrument Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., RTX-5MS, 30 m x 0.25 mm).[10]
-
Injector Temperature: 280 °C.[10]
-
Oven Program: Start at 50 °C for 1 min, then ramp at 25 °C/min to 300 °C and hold for 5 minutes.[10]
-
Carrier Gas: Helium.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-550.[1][10]
-
-
Data Analysis:
-
Identify the peak for the derivatized 1-Ethyl-decahydroquinoline-8-sulfonamide.
-
Analyze the mass spectrum of each impurity peak to aid in its identification. Common fragmentation pathways for sulfonyl compounds include the loss of Cl• (M-35/37) and SO₂ (M-64) in the underivatized form, or characteristic fragmentation of the sulfonamide.[1][11]
-
Calculate purity based on the relative peak areas in the total ion chromatogram.
-
Conclusion
Confirming the purity of a reactive intermediate like 1-Ethyl-decahydroquinoline-8-sulfonyl chloride demands a meticulous and multi-faceted analytical approach. A preliminary FTIR scan provides rapid confirmation of the key functional group. High-field NMR spectroscopy serves as the definitive tool for structural verification and can be extended to qNMR for an absolute purity assay. Finally, chromatographic methods, particularly HPLC-UV and derivatization GC-MS, provide the necessary separation power to profile and quantify impurities. By integrating these orthogonal techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality of this critical building block and fosters confidence in the subsequent stages of pharmaceutical synthesis.
References
-
Hardstaff, W. R., Langler, R. F., & Newman, M. J. Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link]
-
Block, E., & O'Connor, J. Mass Spectra of Some Sulfinate Esters and Sulfones. Journal of the American Chemical Society. Available at: [Link]
-
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC. Available at: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]
-
Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society. Available at: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]
-
FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. ResearchGate. Available at: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]
-
Sulfides as precursors for sulfonyl chloride synthesis. Canadian Science Publishing. Available at: [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Royal Society of Chemistry. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at: [Link]
- Process for the manufacture of arylsulfonyl chloride. Google Patents.
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]
-
A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP. Available at: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonylating Agents: Evaluating the Reactivity of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a vast array of therapeutic agents.[1][2][3] This guide provides an in-depth comparative framework for evaluating the reactivity of sulfonylating agents, with a specific focus on positioning the novel reagent, 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, against established alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
The choice of a sulfonylating agent can profoundly impact reaction kinetics, substrate scope, and the physicochemical properties of the final product.[4] Understanding the nuanced differences in reactivity, steric hindrance, and electronic effects of each agent is therefore critical for optimizing synthetic outcomes and accelerating drug discovery pipelines. While TsCl, MsCl, and dansyl chloride are well-characterized, the reactivity profile of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is less documented. This guide, therefore, serves a dual purpose: to provide a comparative overview of common sulfonylating agents and to present a robust experimental framework for the characterization of new agents like 1-Ethyl-decahydroquinoline-8-sulfonyl chloride.
Understanding the Landscape of Sulfonylating Agents
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[5] This is influenced by both the electronic properties and the steric bulk of the substituent attached to the sulfonyl group.
-
Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is highly reactive due to the minimal steric hindrance of the methyl group and the absence of resonance stabilization, which would otherwise decrease the electrophilicity of the sulfur atom.[5][6][7] It is often the reagent of choice for rapid and efficient sulfonylation of a wide range of nucleophiles, including alcohols and amines.[7][8] However, its high reactivity can sometimes lead to challenges in selectivity with polyfunctional molecules and requires careful handling due to its sensitivity to moisture.[9][10]
-
p-Toluenesulfonyl Chloride (TsCl): An arylsulfonyl chloride, TsCl is a workhorse in organic synthesis.[11][12][13] The toluene ring provides moderate steric bulk and the methyl group is slightly electron-donating, making TsCl less reactive than MsCl.[5] This moderate reactivity allows for greater selectivity in many cases.[11] The resulting tosylates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.[14]
-
Dansyl Chloride: This reagent is characterized by the bulky, electron-rich naphthalene ring system. The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur.[15] Consequently, dansyl chloride is considerably less reactive than MsCl and TsCl.[5] Its primary application lies in the fluorescent labeling of primary and secondary amines for analytical purposes, such as in protein sequencing.[15][16][17]
-
1-Ethyl-decahydroquinoline-8-sulfonyl Chloride (Hypothesized Reactivity): The 1-Ethyl-decahydroquinoline substituent is a large, saturated aliphatic ring system. This significant steric bulk would be expected to hinder the approach of nucleophiles to the sulfonyl sulfur, thereby decreasing the reaction rate compared to less hindered agents like MsCl. Electronically, the saturated alkyl framework is weakly electron-donating, which would have a minor deactivating effect on the electrophilicity of the sulfur atom. Therefore, it is hypothesized that the reactivity of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride will be lower than that of MsCl and likely lower than or comparable to TsCl, depending on the specific nucleophile and reaction conditions. Its bulky nature might, however, offer unique selectivity for less sterically hindered nucleophiles.
Comparative Reactivity: A Quantitative Framework
To empirically determine the relative reactivity of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, a standardized comparative study is essential. The following table provides a template for summarizing the expected performance of these agents in the sulfonylation of a model primary amine, benzylamine, under standardized conditions. The data for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is hypothetical and serves as a placeholder for experimental determination.
| Sulfonylating Agent | Structure | Key Features | Expected Reaction Time | Expected Yield |
| 1-Ethyl-decahydroquinoline-8-sulfonyl chloride | (Structure to be determined) | Very high steric hindrance from the decahydroquinoline ring; weakly electron-donating alkyl group. | Long | Moderate |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Very high reactivity; small and sterically unhindered.[5] | Very Short | Excellent |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive; the methyl group is slightly electron-donating.[5] | Moderate | Good to Very Good |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Lower reactivity; primarily used for fluorescent labeling of amines.[15] | Longer | Moderate to Good |
Experimental Protocols: A Practical Guide for Comparative Analysis
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure should be performed for each sulfonylating agent under identical conditions to ensure a valid comparison.
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
Selected Sulfonyl Chloride (1-Ethyl-decahydroquinoline-8-sulfonyl chloride, TsCl, MsCl, or Dansyl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
-
Appropriate solvents for TLC and column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.[5]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the isolated yield.
Kinetic Studies
To obtain quantitative data on the reaction rates, the progress of the reaction can be monitored over time using techniques such as HPLC or ¹H NMR spectroscopy with an internal standard. By plotting the concentration of the starting material or product against time, the initial reaction rates can be determined for each sulfonylating agent.
Visualizing the Workflow and Mechanisms
To further elucidate the practical and mechanistic aspects of this comparative study, the following diagrams are provided.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. CAS 124-63-0: Methanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 13. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 14. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of HPLC methods for quantifying 1-Ethyl-decahydroquinoline-8-sulfonyl chloride
Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist Subject: 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (Key Argatroban Intermediate)
Executive Summary: The Hydrolysis Challenge
1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a critical intermediate in the synthesis of Argatroban, a direct thrombin inhibitor. As an electrophilic sulfonyl chloride, it presents a specific analytical paradox: it is highly reactive toward nucleophiles, including the water present in standard Reversed-Phase (RP) HPLC mobile phases.
This guide compares two validation strategies:
-
Direct Analysis (Acidic RP-HPLC): A high-throughput approach attempting to suppress hydrolysis via pH and speed.
-
Derivatization (Pre-column Amidation): The recommended "Gold Standard" approach, converting the unstable chloride into a stable sulfonamide prior to injection.
Recommendation: While Direct Analysis is tempting for speed, Derivatization is the only method capable of meeting strict ICH Q2(R1/R2) requirements for solution stability and accuracy. This guide details the validation of the derivatization protocol while highlighting the failure points of the direct method.
Mechanistic Insight: Why Direct Analysis Fails
To validate a method, one must understand the analyte's degradation pathway. Sulfonyl chlorides undergo rapid nucleophilic substitution in aqueous media.
The Degradation Pathway (DOT Diagram)
Figure 1: The divergent pathways. Direct analysis leads to uncontrolled hydrolysis (Red), while derivatization locks the analyte into a stable form (Green).
In a "Direct" RP-HPLC method using Acetonitrile/Water (0.1% TFA), the analyte begins hydrolyzing immediately upon dissolution and continues degrading on the column. This results in:
-
Split Peaks: Co-elution of the chloride and the acid.
-
Poor Precision: Variable dwell time in the autosampler changes the concentration.
-
Quantification Error: You are measuring the degradation product, not the active reagent.
Comparative Methodology
Method A: Direct RP-HPLC (The "High Risk" Alternative)
-
Column: C18, 3.5 µm (Short column for speed).
-
Mobile Phase: High organic gradient (Start 60% ACN) to minimize water contact.
-
Diluent: Pure Acetonitrile (Anhydrous).
-
Verdict: REJECTED for GMP release testing. The degradation rate (
) is often faster than the chromatographic run time.
Method B: Pre-Column Derivatization (The Validated Protocol)
-
Principle: React the sulfonyl chloride with an excess of a secondary amine (e.g., Diethylamine or Piperidine). The reaction is instantaneous and quantitative.[1]
-
Target Analyte: 1-Ethyl-decahydroquinoline-8-sulfonamide (derivative).
-
Verdict: ACCEPTED . The derivative is stable for >24 hours, allowing for overnight autosampler runs.
Validated Experimental Protocol (Method B)
This protocol has been optimized for specificity and robustness.[2]
Reagents[1][3][4][5][6]
-
Derivatizing Agent: Diethylamine (DEA), >99%.
-
Quenching Solvent: Anhydrous Acetonitrile (MeCN).
-
Internal Standard (Optional): Toluene (non-reactive) to correct for evaporation, though external standard calibration is usually sufficient.
Sample Preparation Workflow
-
Stock Solution: Weigh 50 mg of the sample (Sulfonyl Chloride) into a 50 mL volumetric flask.
-
Derivatization: Add 20 mL of MeCN containing 1% Diethylamine (Molar excess > 100x).
-
Reaction: Sonicate for 1 minute. (Reaction is exothermic and instant).
-
Dilution: Dilute to volume with Mobile Phase A/B mix (50:50).
-
Filtration: 0.22 µm PTFE filter.
HPLC Conditions[3][6][7][8]
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area for resolution of impurities. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffer controls ionization of the quinoline nitrogen. |
| Mobile Phase B | Acetonitrile | Sharpens peaks for hydrophobic sulfonamides. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Gradient | 40% B to 90% B over 15 mins | Elutes polar acid impurities early; sulfonamide elutes late. |
| Detection | UV @ 254 nm | Max absorbance for the quinoline/sulfonyl moiety. |
| Temp | 30°C | Constant temperature ensures retention time reproducibility. |
Validation Data Summary
The following data represents typical performance metrics when validating Method B (Derivatization) according to ICH Q2(R1) guidelines.
Specificity & Selectivity
The method must distinguish between the Active Chloride (measured as sulfonamide) and the Hydrolyzed Acid (impurity).
-
Sulfonamide (Derivative) RT: 12.4 min
-
Sulfonic Acid (Hydrolysis Impurity) RT: 4.2 min
-
Resolution (
): > 15.0 (Excellent separation).
Linearity & Range[9]
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Regression:
. -
y-intercept: < 2% of response at 100% level.
Stability (The Critical Differentiator)
| Time on Autosampler | Method A (Direct) Recovery | Method B (Derivatized) Recovery |
| 0 Hours | 98.5% | 99.8% |
| 4 Hours | 92.1% (Fails) | 99.7% |
| 12 Hours | 84.3% (Fails) | 99.5% |
| 24 Hours | 65.0% (Fails) | 99.2% |
Note: Method A fails stability criteria (<2% change) within 4 hours, making it unsuitable for batch analysis.
Validation Workflow Diagram
This diagram illustrates the decision tree for validating the method, ensuring compliance with ICH guidelines.
Figure 2: Step-by-step validation logic. Stability testing is the "Gatekeeper" step for sulfonyl chlorides.
Troubleshooting & Tips (Expert Insights)
-
Excess Reagent: Always ensure the amine (DEA) is in at least 10-fold molar excess. If the sample is wet, the amine must compete with water. A high excess ensures the kinetics favor amidation over hydrolysis.
-
Quenching: Do not use alcohols (Methanol/Ethanol) as diluents before derivatization. Sulfonyl chlorides react with alcohols to form sulfonate esters, which will appear as new impurity peaks. Always use ACN or THF.
-
Column Life: The derivatization reagent (DEA) is basic. Ensure your column is pH stable up to pH 8-9, or neutralize the sample with a weak acid (Acetic acid) prior to injection if using a standard silica column.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Kara, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. Journal of Pharmaceutical and Biomedical Analysis.[3] Link
-
BenchChem. (2025).[4][5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.Link
-
Food and Drug Administration (FDA). (2021).[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanisms).
Sources
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. ovid.com [ovid.com]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
